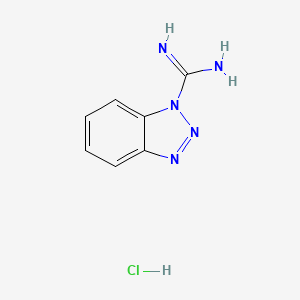

1H-Benzotriazole-1-carboxamidine hydrochloride

Overview

Description

Scientific Research Applications

Biotransformation and Environmental Impact

- Biotransformation in Wastewater Treatment: 1H-Benzotriazole and its derivatives undergo biotransformation in activated sludge, revealing degradation pathways such as oxidation and hydroxylation. This process is significant for micropollutant degradation in biological wastewater treatment (Huntscha et al., 2014).

- Phototransformation in Aquatic Environments: The phototransformation mechanisms of 1H-Benzotriazole in aquatic environments involve pathways like aromatic hydroxylation and N-N bond cleavage, leading to various transformation products (Wu et al., 2021).

- Sunlight Photolysis: Sunlight photolysis of benzotriazoles results in various transformation products, suggesting that sunlight photolysis is a relevant degradation process of these compounds in surface waters (Weidauer et al., 2016).

Chemical Synthesis and Applications

- Synthesis of Guanidines and Ureas: 1H-Benzotriazole-1-carboxamidine is used in the synthesis of diverse guanidines and ureas, which have potential applications in various chemical and pharmaceutical fields (Katritzky et al., 2005).

- Reactivity as Guanidinylating Reagent: Enhanced reagents derived from 1H-Benzotriazole-1-carboxamidine have been developed for the efficient conversion of primary and secondary amines to diprotected guanidines (Musiol & Moroder, 2001).

Environmental and Health Aspects

- Presence in Wastewater and Surface Water: 1H-Benzotriazole is frequently detected in urban runoff, wastewater, and receiving aquatic environments, indicating its widespread environmental presence (Zhang et al., 2011).

- Antimicrobial Properties: Certain derivatives of 1H-Benzotriazole demonstrate potent antimicrobial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) (Göker et al., 2005).

Mechanism of Action

Target of Action

The primary target of 1H-Benzotriazole-1-carboxamidine Hydrochloride is the process of Guanidino transfers . This compound acts as a reagent in these transfers, playing a crucial role in the biochemical reactions involved.

Mode of Action

1H-Benzotriazole-1-carboxamidine Hydrochloride interacts with its targets by facilitating the transfer of guanidino groups. This interaction leads to changes in the biochemical reactions where this compound is used as a reagent .

Biochemical Pathways

The compound affects the biochemical pathways involving the transfer of guanidino groups. The downstream effects of these pathways are complex and depend on the specific reactions in which 1H-Benzotriazole-1-carboxamidine Hydrochloride is involved .

Result of Action

The molecular and cellular effects of 1H-Benzotriazole-1-carboxamidine Hydrochloride’s action are primarily related to its role in facilitating guanidino transfers . The specific effects would depend on the particular biochemical reactions in which it is used.

properties

IUPAC Name |

benzotriazole-1-carboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N5.ClH/c8-7(9)12-6-4-2-1-3-5(6)10-11-12;/h1-4H,(H3,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHOQRFDQABFISW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60700716 | |

| Record name | 1H-Benzotriazole-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60700716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Benzotriazole-1-carboxamidine hydrochloride | |

CAS RN |

19503-22-1 | |

| Record name | 1H-Benzotriazole-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60700716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(6-Amino-2,4-dioxo-3-propyl-1,2,3,4-tetrahydro-5-pyrimidinyl)carbamoyl]benzenesulfonic acid](/img/structure/B587731.png)